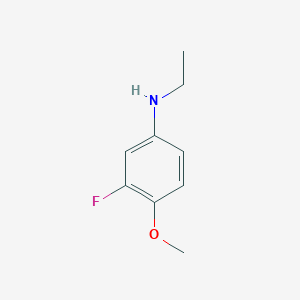

N-ethyl-3-fluoro-4-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-3-fluoro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-3-11-7-4-5-9(12-2)8(10)6-7/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQNUMLXANDMSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pivotal Role of Fluorinated and Methoxylated Anilines in Modern Chemical Research

The strategic incorporation of fluorine and methoxy (B1213986) groups into aniline (B41778) scaffolds imparts a range of desirable physicochemical properties. Fluorine, with its high electronegativity, can significantly alter the acidity, basicity, and metabolic stability of a molecule. nih.gov This has profound implications in medicinal chemistry, where fluorinated compounds constitute approximately 20% of all pharmaceuticals. nih.gov The introduction of fluorine can enhance binding affinity to target proteins and improve bioavailability. nih.gov

Methoxylated anilines are also of great importance, serving as versatile intermediates in the synthesis of a wide array of organic compounds, including dyes, agrochemicals, and pharmaceuticals. chemimpex.com The methoxy group can influence the electronic properties of the aniline ring and provide a handle for further chemical transformations. ncert.nic.in The combination of both fluorine and methoxy substituents on an aniline ring, as seen in derivatives like 3-fluoro-4-methoxyaniline (B107172), offers a powerful tool for fine-tuning molecular properties to achieve specific functions in drug discovery and materials science. chemimpex.comossila.com

An Overview of N Substituted Aniline Derivatives in Synthetic Methodologies

N-substituted anilines are a cornerstone of synthetic organic chemistry, providing access to a diverse range of molecular architectures. beilstein-journals.org The substitution on the nitrogen atom can modulate the electronic and steric properties of the aniline (B41778), influencing its reactivity in subsequent chemical reactions. Common synthetic routes to N-substituted anilines involve the alkylation or acylation of a primary aniline. ncert.nic.in

These derivatives are integral to the synthesis of polymers, dyes, and pharmaceuticals. For instance, N-methylaniline is a key precursor in various industrial processes. The ability to introduce a variety of substituents on the nitrogen atom allows for the precise tailoring of the final product's characteristics, such as solubility, stability, and biological activity. nih.gov

The Rationale for Advanced Academic Inquiry into N Ethyl 3 Fluoro 4 Methoxyaniline

Strategic Approaches for N-Alkylation and Aromatic Functionalization

The synthesis of this compound can be envisioned through two primary retrosynthetic disconnections. The first involves the direct functionalization of a pre-formed aniline core, while the second builds the aromatic substitution pattern onto an existing N-ethylaniline scaffold.

Direct N-Ethylation of 3-Fluoro-4-methoxyaniline Precursors

A straightforward approach to synthesizing the target compound is the direct N-ethylation of 3-fluoro-4-methoxyaniline. This method benefits from the availability of the aniline precursor, which can be prepared via standard methods such as the nitration of 2-fluoroanisole (B128887) followed by reduction. Once 3-fluoro-4-methoxyaniline is obtained, several methods for N-alkylation can be employed.

Classical N-alkylation often involves the reaction of the aniline with an ethylating agent such as ethyl halide (e.g., bromoethane (B45996) or iodoethane) in the presence of a base. This method, however, can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salt formation.

More controlled and modern methods offer higher selectivity for mono-alkylation. These include:

Reductive Amination: Reacting 3-fluoro-4-methoxyaniline with acetaldehyde (B116499) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a high-yield pathway to the desired N-ethyl product.

Metal-Catalyzed N-Alkylation: Transition metal catalysis offers efficient and selective routes. For instance, a zinc-catalyzed system can facilitate the N-alkylation of anilines with alcohols, providing an environmentally friendly alternative. Another approach is the copper-promoted N-monoalkylation using alkyl boronic acids.

Reaction with Dimethyl Sulfate (B86663): While typically used for methylation, analogous reactions with diethyl sulfate can achieve ethylation. The reaction of aniline with dimethyl sulfate is a known method for producing N-methylaniline. A similar process with diethyl sulfate, followed by careful workup to separate products, could be applied.

A study on the synthesis of N-ethyl-m-methoxyaniline from m-aminophenol utilized a two-step process involving N-ethylation followed by O-methylation under temperate conditions, highlighting the feasibility of this sequential approach. organic-chemistry.org

| N-Ethylation Method | Ethylating Agent | Typical Conditions | Key Features |

| Nucleophilic Substitution | Ethyl bromide/iodide | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | Prone to over-alkylation, may require optimization. |

| Reductive Amination | Acetaldehyde | Reducing agent (e.g., NaBH(OAc)₃) | High selectivity for mono-alkylation, mild conditions. |

| Zn(II)-Catalyzed Alkylation | Ethanol | Zn(II) catalyst, Heat | "Green" approach using alcohols as alkylating agents. |

| Copper-Promoted Alkylation | Ethyl boronic acid | Cu catalyst, Dioxane, Reflux | Good for mono-alkylation of diverse anilines. wikipedia.org |

Sequential Introduction of Fluoro and Methoxy Moieties onto N-Ethylaniline Scaffolds

An alternative strategy involves starting with a simpler, commercially available N-ethylaniline and sequentially introducing the required methoxy and fluoro substituents onto the aromatic ring. This pathway is more complex due to the challenges of controlling regioselectivity in electrophilic aromatic substitution reactions. The N-ethylamino group is a strongly activating ortho-, para-director.

A plausible synthetic sequence could be:

Synthesis of N-ethyl-4-methoxyaniline: This intermediate can be prepared by various routes. One common method is the O-methylation of N-ethyl-4-aminophenol. The aminophenol itself can be synthesized via methods like the Bamberger rearrangement of N-phenylhydroxylamine followed by N-ethylation.

Electrophilic Fluorination: The final step would be the regioselective introduction of a fluorine atom at the C-3 position (ortho to the N-ethylamino group). This is the most challenging step. Electrophilic fluorinating reagents, often containing a nitrogen-fluorine (N-F) bond, are employed for such transformations. organicreactions.orgrsc.org Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are powerful agents for the direct C-H fluorination of aromatic systems. organicreactions.orgresearchgate.net For highly activated rings like N-alkylanilines, the reaction can proceed even without a catalyst, though it may yield a mixture of isomers. researchgate.net Given the strong ortho-, para-directing nature of both the N-ethylamino and methoxy groups, the position ortho to the amine and meta to the methoxy (C-3) is electronically favored for electrophilic attack, potentially allowing for selective fluorination under carefully controlled conditions.

A related synthesis of 2-ethyl-4-methoxy aniline starts from o-nitroethylbenzene, which undergoes a Bamberger reaction, acetylation, O-methylation, and hydrolysis. chemicalbook.com This multi-step process underscores the synthetic effort required to construct such substitution patterns. chemicalbook.com

Catalytic and Cascade Reaction Pathways Relevant to this compound Synthesis

Modern catalytic methods provide powerful tools for the construction of C-N bonds and complex aniline structures, offering alternatives to traditional multi-step syntheses.

Palladium-Catalyzed C-N Cross-Coupling Reactions for Aniline Formation

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and is highly relevant for synthesizing substituted anilines. This palladium-catalyzed cross-coupling reaction can be used to construct the target molecule by forming the bond between the nitrogen atom and the aromatic ring. A potential retrosynthetic disconnection would involve coupling ethylamine (B1201723) with a suitable 1-halo-3-fluoro-4-methoxybenzene derivative.

Key components of this reaction include:

Palladium Precatalyst: Sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. researchgate.netrsc.org

Phosphine (B1218219) Ligands: The choice of ligand is critical for catalyst activity, stability, and scope. A wide variety of ligands have been developed, from simple phosphines to highly specialized ones like DPEphos and ylide-substituted phosphines, which can enable reactions even at room temperature. researchgate.netrsc.org

Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium hexamethyldisilazide (KHMDS), is required to deprotonate the amine and facilitate the catalytic cycle. chemicalbook.com

This methodology is tolerant of a wide range of functional groups on both the aryl halide and the amine, making it a versatile strategy for synthesizing complex anilines. researchgate.net For instance, the coupling of various aryl chlorides with a range of amines has been achieved with high efficiency using ylide-substituted phosphine ligands. rsc.org

| Catalyst System | Aryl Halide | Amine | Conditions | Significance |

| Pd₂(dba)₃ / P(t-Bu)₂-o-biphenyl | Aryl Bromide/Chloride | Primary/Secondary Amines | Base (e.g., NaOtBu), Toluene | Broad scope for triarylamine and N-alkyldiarylamine synthesis. researchgate.net |

| Pd(OAc)₂ / DPEphos | Aryl Bromide | Anilines | Base, Toluene | Effective for sterically hindered substrates. researchgate.net |

| Pd₂(dba)₃ / Ylide-phosphine (L1) | Aryl Chloride | Primary/Secondary Amines | KOtBu, Room Temp | Enables challenging couplings at room temperature. rsc.org |

| Pd-NHC / KHMDS | Aryl Sulfide | Anilines | Toluene, 100 °C | Amination of aryl sulfides, expanding the scope of electrophiles. chemicalbook.com |

Copper-Catalyzed Amination and Ullman-type Coupling Methodologies

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds, typically by coupling an aryl halide with an amine. rsc.org While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern advancements have led to milder and more efficient catalytic systems. beilstein-journals.org

These improved methodologies often involve:

Copper(I) salts: CuI is a common and effective catalyst.

Ligands: The addition of ligands, such as diamines or phenanthrolines, can accelerate the reaction and allow it to proceed under milder conditions. However, ligand-free systems have also been developed, particularly with the use of deep eutectic solvents.

Heterogeneous Catalysts: The use of copper nanoparticles (Cu-NPs) or copper oxides (e.g., Cu₂O) supported on materials like graphene or silica (B1680970) offers advantages in terms of catalyst recovery and reuse. beilstein-journals.orgmdpi.com

The reaction involves the coupling of an aryl halide (iodides and bromides are most reactive) with an amine in the presence of a base. mdpi.comnih.gov This method provides a valuable, palladium-free alternative for the synthesis of N-aryl and N-alkyl-N-aryl amines.

| Catalyst System | Aryl Halide | Nucleophile | Conditions | Key Features |

| Cu or Cu₂O | Aryl Iodide/Bromide | Amines, Amides, Phenols | No added base, Heat | Acts as both catalyst and halogen acceptor. nih.gov |

| Cu-NPs / Cs₂CO₃ | Aryl Bromide | Phenols | Acetonitrile, 50-60 °C | Mild conditions for O-arylation. beilstein-journals.org |

| Cu(0) on RGO-MCM-41 | Aryl Bromide/Chloride | Aniline | Cs₂CO₃, DMF, 110 °C | Heterogeneous, reusable catalyst system. mdpi.com |

| CuI / t-BuOK | Aryl Iodide/Bromide | Aromatic Amines | Deep Eutectic Solvent, 100 °C | Ligand-free, environmentally benign conditions. |

Multicomponent Reaction Strategies for Complex Aniline Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer a powerful approach to molecular complexity and efficiency. rsc.org Several MCRs are known for the synthesis of highly substituted amines and aniline derivatives.

While a direct one-pot synthesis of this compound via an MCR is not established, the principles can be applied to generate complex aniline scaffolds. Relevant strategies include:

Aniline Synthesis from Acyclic Precursors: A metal-free, three-component reaction of methylvinyl ketones, N-acylpyridinium salts, and primary or secondary amines can produce meta-substituted anilines. This approach allows for the construction of the aniline ring itself with a specific substitution pattern.

Carbonyl Alkylative Amination (CAA): This transformation involves the reaction of an aldehyde, an amine, and an alkyl radical source, mediated by zinc, to produce α-branched amines. This highlights a strategy for constructing complex alkyl groups on a nitrogen atom.

Povarov-type Reactions: Three-component reactions between anilines, aldehydes, and activated alkenes can lead to the formation of tetrahydroquinolines, which are complex aniline derivatives. rsc.org

Mannich Reaction: This classic MCR combines an amine, an aldehyde, and a compound with an active hydrogen to form aminomethylated derivatives, providing a route to functionalized side chains on an aniline.

Azide (B81097) Group Directed Lithiation/Cyclization Approaches

Directed ortho metalation (DoM) is a powerful strategy in organic synthesis for achieving regioselective functionalization of aromatic rings. wikipedia.org The principle relies on a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs the deprotonation of the proximal ortho C-H bond. wikipedia.org This process generates a stabilized aryllithium intermediate, which can then react with a wide range of electrophiles to introduce a substituent exclusively at the ortho position. wikipedia.org For aniline derivatives, various nitrogen-based functionalities, such as tertiary amides and O-carbamates, are well-established as effective DMGs. bath.ac.ukacs.org

While the azide functional group (–N₃) is a versatile synthon in organic chemistry, its use as a primary directing group in classical DoM is less prevalent than that of other nitrogen-containing moieties. Organic azides are known to react with organolithium reagents, which can complicate their use as simple directing groups. However, the azide group is a prominent player in transition metal-catalyzed C-H functionalization, a field conceptually related to DoM. In these reactions, the azide often serves as an efficient source of nitrogen (an aminating agent) for direct C-N bond formation. rsc.orgwikipedia.org

Key Features of Directed C-H Functionalization Strategies:

| Strategy | Key Feature | Common Directing Groups | Reagent/Catalyst |

| Directed ortho-Lithiation (DoM) | Formation of an aryllithium intermediate ortho to a DMG. wikipedia.org | Amide, Carbamate, Tertiary Amine. wikipedia.orgbath.ac.uk | Organolithium (e.g., n-BuLi). wikipedia.org |

| Transition-Metal Catalyzed C-H Amination | Catalytic insertion of a nitrene equivalent from an azide. rsc.org | Pyridine, Amide, Carboxylic Acid. bath.ac.ukresearchgate.net | Rh(III), Ir(III), Pd(II) catalysts. rsc.orgacs.org |

Precursor Chemistry: Exploiting 3-Fluoro-4-methoxyaniline as a Synthetic Building Block

The most direct and common pathway to synthesize this compound involves the N-alkylation of its corresponding primary amine precursor, 3-fluoro-4-methoxyaniline. This readily available starting material serves as a versatile building block, allowing for the introduction of the ethyl group through established and reliable chemical transformations. The presence of the fluorine atom and methoxy group on the aniline ring influences the nucleophilicity of the amine and provides sites for potential further modification.

Reductive Amination in the Context of Secondary Aniline Synthesis

Reductive amination is a highly efficient and widely used method for the synthesis of secondary and tertiary amines. thieme-connect.com This one-pot procedure involves the reaction of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. rsc.org This method avoids the common problem of overalkylation often encountered in direct alkylation with alkyl halides. thieme-connect.com

To synthesize this compound, the precursor 3-fluoro-4-methoxyaniline is reacted with acetaldehyde. The reaction typically proceeds under mild, often slightly acidic, conditions which catalyze the formation of the Schiff base (imine) intermediate. google.com Subsequently, a reducing agent is introduced to selectively reduce the C=N double bond of the imine.

A variety of reducing agents can be employed, each with its own advantages:

Sodium Borohydride (NaBH₄): A common and cost-effective reagent, though it can sometimes reduce the starting aldehyde if not used under controlled conditions. google.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent that is particularly effective for reductive aminations. It is tolerant of many functional groups and can be used directly with the amine and aldehyde without prior imine formation. thieme-connect.com

Borane-Tetrahydrofuran Complex (BH₃·THF): A powerful reducing agent that is very effective for the reductive amination of electron-deficient anilines, where the nitrogen is less nucleophilic. thieme-connect.com

Catalytic Hydrogenation: Using a metal catalyst such as Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or a transfer agent like ammonium formate) provides a clean and effective method for the reduction. jocpr.comresearchgate.net

The choice of solvent and additives can be crucial, especially for less reactive, electron-deficient anilines. thieme-connect.com

Comparison of Common Reductive Amination Conditions for Anilines:

| Reducing Agent | Typical Carbonyl | Solvent | Key Features |

| NaBH(OAc)₃ | Aldehydes, Ketones | Dichloroethane (DCE), THF | Mild, high selectivity, broad functional group tolerance. thieme-connect.com |

| BH₃·THF | Aldehydes, Ketones | THF, CH₂Cl₂ | Excellent for electron-deficient anilines; may require acid co-reagent. thieme-connect.com |

| Pd/C, H₂ (or transfer) | Aldehydes | Alcohols (MeOH, EtOH), 2-Propanol | Green method, high yields, catalyst can be recovered. jocpr.comresearchgate.net |

| NaBH₄ | Aldehydes | Methanol, Ethanol | Cost-effective, requires careful pH control to favor imine formation. google.com |

Formation of Amine-Containing Scaffolds from Related Anilines

The aniline moiety is a cornerstone in synthetic chemistry, serving as a versatile precursor for the construction of more complex molecular scaffolds. bath.ac.uk Beyond simple N-alkylation, the aromatic ring and the nitrogen atom of anilines like 3-fluoro-4-methoxyaniline can be elaborated through various modern synthetic methods.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for derivatizing anilines with high regioselectivity. bath.ac.uk While many of these reactions require the installation of a directing group on the nitrogen to control the site of reaction, they provide access to structures that would be difficult to synthesize otherwise. For example, palladium catalysis can be used for the direct ortho-arylation of unprotected anilines using specialized ligands that control both chemo- and regioselectivity. acs.org Other catalytic systems have been developed to achieve selective functionalization at the more remote para position, bypassing the inherent ortho, para directing nature of the amino group under classical electrophilic substitution. acs.org

Furthermore, innovative catalytic routes can build the N-substituted aniline core itself from non-aromatic precursors. Dehydrogenative aromatization, for instance, can synthesize N-substituted anilines by reacting cyclohexanones with amines in the presence of a catalyst like a gold-palladium alloy, forming the aromatic ring in the process. rsc.org These advanced methodologies highlight the utility of the aniline framework as a foundational element for creating diverse and complex amine-containing molecules.

Overview of Synthetic Methods for Building Scaffolds from Anilines:

| Method | Catalyst System | Transformation | Application |

| C-H Arylation | Pd(OAc)₂ / Ligand | Forms a C-C bond at the ortho or para position. acs.orgacs.org | Synthesis of complex biaryl amines. |

| C-H Olefination | Pd(OAc)₂ / S,O-Ligand | Forms a C-C double bond at the para position. acs.org | Introduction of vinyl groups for further derivatization. |

| Dehydrogenative Aromatization | Au-Pd/Al₂O₃ | Constructs the aniline ring from a cyclohexanone (B45756) and an amine. rsc.org | Accessing diverse N-substituted anilines from simple precursors. |

| C-H Amination | Rh(III) or Ir(III) | Forms a C-N bond using an azide as the nitrogen source. rsc.org | Direct installation of a second nitrogen functionality on the ring. |

Reactivity Profile of the Secondary Amine Functionality

The secondary amine group in this compound is a key locus of reactivity, characterized by the nucleophilic nature of the nitrogen atom.

Electrophilic Reactions at the Nitrogen Center

The lone pair of electrons on the nitrogen atom of the N-ethylamino group makes it a nucleophilic center, susceptible to attack by a variety of electrophiles. Arylamines are generally highly reactive towards electrophiles, a characteristic that is modulated in this compound by the electronic properties of the aromatic ring substituents. libretexts.orglibretexts.org Reactions with alkylating agents, for instance, can lead to the formation of tertiary amines and subsequently quaternary ammonium salts.

However, certain classes of electrophilic reactions, such as the Friedel-Crafts reaction, are often unsuccessful with arylamines. libretexts.orgopenstax.org The Lewis acid catalyst (e.g., AlCl₃) required for the reaction forms a strong complex with the basic amino group, deactivating the aromatic ring towards electrophilic substitution. libretexts.orgopenstax.org

Condensation and Imine Formation Reactions (e.g., Schiff Base Formation)

This compound, as a secondary amine, can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govgavinpublishers.com This reaction is of significant importance in synthetic organic chemistry for creating carbon-nitrogen double bonds. nih.gov

The mechanism typically proceeds in two main steps:

Carbinolamine Formation : The nucleophilic amine attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate called a carbinolamine. ejpmr.com

Dehydration : The carbinolamine is then dehydrated, usually under acidic or basic conditions, to yield the final imine product. ejpmr.com

The reaction rate and equilibrium position are influenced by the electronic nature of both the aniline and the carbonyl compound. For substituted anilines, electron-donating groups on the ring can enhance the nucleophilicity of the amine, potentially accelerating the initial attack on the carbonyl group. A computational study on the formation of a Schiff base from para-methoxyaniline indicated a lower energy barrier compared to unsubstituted aniline, attributed to the electron-donating effect of the methoxy group. ejpmr.com

Acylation and Sulfonylation of the Amine Group

The secondary amine of this compound readily undergoes acylation and sulfonylation.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base. openstax.orgresearchgate.net This reaction converts the amine into an amide. Amido groups are significantly less basic and less activating than amino groups because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group. openstax.org This transformation is a common strategy to "protect" the amine functionality and to moderate its activating effect during subsequent electrophilic aromatic substitution reactions, preventing issues like polysubstitution. libretexts.orgopenstax.org

Sulfonylation is the reaction of the amine with a sulfonyl chloride in the presence of a base (like pyridine) to form a sulfonamide. cbijournal.com This is a robust and widely used method for constructing S-N bonds. organic-chemistry.org While primary amines are highly reactive in this process, secondary amines also participate effectively. cbijournal.com Modern synthetic methods have also been developed for the sulfonylation of anilines, including visible-light-mediated photoredox catalysis, which offers milder reaction conditions. rsc.orgnih.gov

Influence of Fluorine and Methoxy Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in this compound towards electrophilic attack is controlled by the cumulative electronic effects of the N-ethylamino, fluoro, and methoxy substituents.

Electronic Effects and Regioselectivity in Electrophilic Aromatic Substitution

All three substituents—N-ethylamino, fluoro, and methoxy—are classified as ortho, para-directors for electrophilic aromatic substitution. minia.edu.eglibretexts.org This is because they can all donate electron density to the aromatic ring via a resonance effect (+M effect), which stabilizes the positively charged intermediate (the arenium ion or σ-complex) formed during attack at these positions. libretexts.orgorganicchemistrytutor.com

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Rate | Directing Effect |

| -NHR (N-ethylamino) | Moderate | Strong | Strongly Activating minia.edu.eg | ortho, para |

| -OCH₃ (Methoxy) | Moderate | Strong | Strongly Activating minia.edu.egorganicchemistrytutor.com | ortho, para |

| -F (Fluoro) | Strong | Weak | Weakly Deactivating minia.edu.eg | ortho, para wikipedia.org |

This table summarizes the general electronic effects of the substituent types present on the this compound ring.

The N-ethylamino and methoxy groups are both strongly activating, meaning they make the ring more nucleophilic and reactive towards electrophiles than benzene itself. minia.edu.eg The fluorine atom, despite being an ortho, para-director, is a deactivating group because its strong electron-withdrawing inductive effect outweighs its weaker resonance donation. minia.edu.egcsbsju.edu

For this compound, the directing effects are as follows:

The N-ethylamino group at C1 directs ortho (C2, C6) and para (C4).

The fluoro group at C3 directs ortho (C2, C4) and para (C6).

The methoxy group at C4 directs ortho (C3, C5) and para (C1).

The positions on the ring are activated to different extents. The C2, C5, and C6 positions are the most likely sites for electrophilic attack. The powerful activating effects of the amino and methoxy groups are expected to dominate. The position ortho to the amino group (C6) and the position ortho to the methoxy group and meta to the amino group (C5) are highly activated. The C2 position is ortho to the amino group and ortho to the fluorine atom; the deactivating inductive effect of the fluorine might slightly disfavor this position compared to C6. wikipedia.org Therefore, substitution is most likely to occur at the C5 or C6 positions, with the precise outcome often depending on the steric bulk of the incoming electrophile.

Potential for Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of a C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped by various electrophiles. wikipedia.org

Both the N-ethylamino group (usually after conversion to a more potent DMG like an amide or carbamate) and the methoxy group are effective DMGs. wikipedia.orgnih.gov

-CONR₂ (Amide): A very strong DMG.

-OMe (Methoxy): A moderate DMG.

In this compound, there is competition between potential directing groups. If the amine is first converted to an amide (e.g., a pivaloyl or carbamoyl (B1232498) group), it would become a superior DMG to the methoxy group. baranlab.org In this scenario, lithiation would be expected to occur primarily at the C2 position, which is ortho to the powerful amide DMG.

Alternatively, the methoxy group at C4 could direct metalation to the C3 or C5 positions. However, the C3 position is already substituted with fluorine. Therefore, the methoxy group would direct metalation to the C5 position. The fluorine atom itself can influence the acidity of adjacent protons, potentially facilitating metalation at the C2 position. The regiochemical outcome of a DoM reaction on a derivative of this compound would thus depend critically on the specific DMG employed and the reaction conditions. nih.gov

Oxidation Chemistry of N-Alkylated Anilines: Mechanistic Insights

The oxidation of N-alkylated anilines can be initiated by various chemical and biological systems, including electrochemical methods, enzymatic reactions (e.g., by cytochrome P450), and chemical oxidants like ozone and permanganate. nih.govnih.govnih.govresearchgate.net The initial step in many of these oxidation processes involves the removal of an electron from the aniline molecule to form a radical cation. The stability and subsequent reactivity of this radical cation are heavily influenced by the substituents on the aromatic ring.

The presence of an electron-donating group, like the methoxy group at the para-position in this compound, is expected to increase the electron density on the nitrogen atom and the aromatic ring, thereby facilitating the initial electron transfer and lowering the oxidation potential. nih.gov Conversely, the electron-withdrawing fluorine atom at the meta-position will have an opposing effect, making the molecule more resistant to oxidation compared to its non-fluorinated analog. nih.gov

Alpha-Carbon Oxidation Pathways

A primary pathway for the oxidation of N-alkylated anilines is the oxidation at the alpha-carbon of the alkyl group, which typically leads to N-dealkylation. This process is of significant interest in drug metabolism, as many pharmaceutical compounds contain N-alkylamino moieties. juniperpublishers.com

The generally accepted mechanism for alpha-carbon oxidation involves an initial one-electron oxidation of the nitrogen atom to form a radical cation. This is followed by the abstraction of a proton from the alpha-carbon, leading to the formation of a carbon-centered radical. Subsequent oxidation of this radical generates a highly unstable carbinolamine intermediate. This carbinolamine then spontaneously decomposes to yield the dealkylated aniline and a corresponding aldehyde. For this compound, this pathway would result in the formation of 3-fluoro-4-methoxyaniline and acetaldehyde.

Studies on the metabolism of N-ethyl-N-methylaniline by rabbit liver microsomes have shown that N-deethylation and N-demethylation are major metabolic routes. nih.gov While direct quantitative data for this compound is scarce, the principles of substituent effects suggest that the electron-donating methoxy group would favor this pathway, while the fluorine atom would likely retard it.

The table below summarizes the typical products of alpha-carbon oxidation for related N-alkylanilines.

| Substrate | Oxidizing System | Major Dealkylation Product(s) | Corresponding Aldehyde |

| N,N-Dimethylaniline | Cytochrome P450 | N-Methylaniline | Formaldehyde |

| N-Ethyl-N-methylaniline | Rabbit Liver Microsomes | N-Ethylaniline, N-Methylaniline | Formaldehyde, Acetaldehyde |

Interactive Data Table: Alpha-Carbon Oxidation Products

| Substrate | Oxidizing System | Major Dealkylation Product(s) | Corresponding Aldehyde |

| N,N-Dimethylaniline | Cytochrome P450 | N-Methylaniline | Formaldehyde |

| N-Ethyl-N-methylaniline | Rabbit Liver Microsomes | N-Ethylaniline, N-Methylaniline | Formaldehyde, Acetaldehyde |

N-Oxidation Mechanisms

An alternative oxidative pathway for N-alkylated anilines involves direct oxidation of the nitrogen atom to form an N-oxide. This pathway is particularly relevant for tertiary amines. For secondary amines like this compound, N-oxidation can still occur, leading to the formation of a nitrone or, upon further oxidation, other nitrogen-containing species.

The formation of N-oxides is often considered a separate metabolic route from N-dealkylation. nih.gov Research on the metabolism of N,N-dimethylaniline by purified isozymes of cytochrome P-450 has suggested that the N-oxide is not an intermediate in the N-demethylation reaction, indicating that these are distinct pathways. nih.gov

The ozonation of anilines has been shown to produce nitroaromatics and azo compounds. For instance, the ozonation of aniline at acidic pH yields nitrobenzene (B124822) and azobenzene (B91143) as the main products. nih.gov In the case of N-methylaniline and N,N-dimethylaniline, ozone treatment leads to the formation of formaldehyde, suggesting an electron transfer reaction from the nitrogen to ozone. nih.gov

The relative contribution of N-oxidation versus alpha-carbon oxidation can be influenced by the specific oxidizing agent and the reaction conditions. For this compound, the electron-donating methoxy group would be expected to enhance the nucleophilicity of the nitrogen atom, potentially favoring N-oxidation. However, the steric hindrance from the ethyl group and the electronic effect of the fluorine atom would also play a role in determining the product distribution.

The table below presents potential N-oxidation products for related aniline derivatives.

| Substrate | Oxidizing Agent | Potential N-Oxidation Product(s) |

| Aniline | Ozone (acidic pH) | Nitrobenzene, Azobenzene |

| p-Chloroaniline | Ozone (basic pH) | p-Chloronitrobenzene, 4,4'-Dichloroazobenzene |

Interactive Data Table: N-Oxidation Products

| Substrate | Oxidizing Agent | Potential N-Oxidation Product(s) |

| Aniline | Ozone (acidic pH) | Nitrobenzene, Azobenzene |

| p-Chloroaniline | Ozone (basic pH) | p-Chloronitrobenzene, 4,4'-Dichloroazobenzene |

Advanced Spectroscopic and Structural Characterization Techniques for N Ethyl 3 Fluoro 4 Methoxyaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For N-ethyl-3-fluoro-4-methoxyaniline, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic framework.

Multi-Nuclear NMR (e.g., ¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignment

Multi-nuclear 1D-NMR experiments are foundational for identifying the different chemical environments of the hydrogen, carbon, and fluorine atoms within the molecule. researchgate.net

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through spin-spin coupling. The aromatic region would show complex splitting patterns due to the protons on the benzene (B151609) ring, influenced by the fluorine, methoxy (B1213986), and ethylamino substituents. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which would in turn appear as a triplet. The methoxy group protons would appear as a sharp singlet, and the amine (N-H) proton would be a broad singlet.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. The aromatic region would display six distinct signals for the benzene ring carbons. The carbon atom bonded to fluorine (C-3) would show a large coupling constant (¹JC-F), a key identifying feature. The other aromatic carbons would exhibit smaller two-bond (²JC-F) and three-bond (³JC-F) couplings. The signals for the ethyl and methoxy carbons would appear in the aliphatic region of the spectrum.

¹⁹F NMR: As a sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is highly informative for fluorinated compounds. huji.ac.il The spectrum for this compound would show a single resonance for the fluorine atom. The multiplicity of this signal would be a multiplet due to coupling with the ortho and meta protons on the aromatic ring (H-2 and H-4), providing further confirmation of its position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift and Coupling Constant Data for this compound

| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

| Aromatic-H | ¹H NMR | 6.5 - 7.0 | Multiplets (m) |

| -OCH₃ | ¹H NMR | ~3.8 | Singlet (s) |

| N-CH₂ CH₃ | ¹H NMR | ~3.1 | Quartet (q), J ≈ 7.1 Hz |

| N-CH₂CH₃ | ¹H NMR | ~1.2 | Triplet (t), J ≈ 7.1 Hz |

| N-H | ¹H NMR | ~3.5 | Broad Singlet (br s) |

| Aromatic-C | ¹³C NMR | 110 - 155 | Doublets and Multiplets due to C-F coupling |

| -OCH₃ | ¹³C NMR | ~56 | Singlet (s) |

| N-CH₂ CH₃ | ¹³C NMR | ~45 | Singlet (s) |

| N-CH₂CH₃ | ¹³C NMR | ~15 | Singlet (s) |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

2D NMR techniques are employed to map out the correlations between different nuclei, confirming the bonding framework and spatial relationships within the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key cross-peak would be observed between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity. Correlations between the aromatic protons would also be visible, helping to assign their specific positions on the ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). youtube.com This is crucial for assigning the carbon signals. For instance, the proton signal for the methoxy group would show a cross-peak with the methoxy carbon signal. Similarly, each aromatic proton would correlate to its specific carbon atom on the ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) couplings between protons and carbons (²JC-H and ³JC-H). sdsu.edu HMBC is vital for piecing together the molecular fragments. For example, it would show correlations from the methoxy protons to the C-4 aromatic carbon and from the N-H proton to the C-1, C-2, and C-6 carbons. Correlations from the aromatic protons to neighboring carbons would definitively establish the substitution pattern on the benzene ring. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Characteristic Group Frequencies and Band Assignments

Both FT-IR and Raman spectra provide complementary information about the vibrational modes. The presence of specific functional groups in this compound gives rise to characteristic absorption bands.

N-H Stretch: A moderate to weak band is expected in the FT-IR spectrum around 3400 cm⁻¹, corresponding to the stretching vibration of the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and methoxy groups will be observed as strong bands in the 2850-2980 cm⁻¹ region.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually result in several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The aryl-alkyl ether linkage (Ar-O-CH₃) is expected to produce a strong, characteristic band in the FT-IR spectrum, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

C-F Stretch: The carbon-fluorine bond will give rise to a strong absorption in the FT-IR spectrum, generally in the 1000-1300 cm⁻¹ range.

C-N Stretch: The stretching vibration of the aromatic carbon to nitrogen bond is expected in the 1250-1350 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | FT-IR | ~3400 |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 2980 |

| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 |

| Asymmetric Ar-O-C Stretch | FT-IR | ~1250 |

| C-N Stretch | FT-IR, Raman | 1250 - 1350 |

| C-F Stretch | FT-IR | 1000 - 1300 |

| Symmetric Ar-O-C Stretch | FT-IR | ~1040 |

Conformational Analysis via Vibrational Spectroscopy

For flexible molecules like this compound, different spatial arrangements of atoms, or conformations, can exist. These conformers are often in equilibrium and can be studied using vibrational spectroscopy, frequently aided by theoretical calculations. researchgate.net A study on the closely related molecule 3-fluoro-N-methylaniline revealed the presence of cis and trans conformers, which differ in the orientation of the N-methyl group relative to the fluorine atom. nih.gov

By analogy, this compound is expected to exhibit similar conformational isomerism related to the orientation of the N-ethyl group. These different conformers would have slightly different vibrational frequencies. By comparing experimental FT-IR and Raman spectra with spectra predicted from computational models (like Density Functional Theory, DFT) for each possible conformer, the most stable conformation in the ground state can be identified, and the relative energies of other conformers can be estimated. nih.gov This analysis provides insight into the molecule's structural dynamics and preferred three-dimensional shape.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it breaks apart. nih.gov

For this compound (molecular formula: C₉H₁₂FNO), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion (M⁺˙).

Electron Ionization (EI) mass spectrometry would cause the molecule to fragment in a reproducible manner. The analysis of these fragments provides valuable structural information. The fragmentation of anilines is often directed by the nitrogen atom. miamioh.edu

Predicted Fragmentation Pathways:

Molecular Ion (M⁺˙): The intact molecule with one electron removed, with an expected m/z (mass-to-charge ratio) corresponding to the molecular weight.

Alpha-Cleavage: The most favorable fragmentation for many amines is the cleavage of the bond alpha to the nitrogen atom. This would involve the loss of a methyl radical (•CH₃) from the ethyl group, leading to a stable, resonance-delocalized cation.

Benzylic-type Cleavage: Loss of an ethyl radical (•CH₂CH₃) is also a common pathway for N-ethyl anilines, resulting in a prominent fragment ion.

Loss of Neutral Molecules: Subsequent or alternative fragmentation pathways could involve the loss of small, stable neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN) from the ring structure. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (predicted) | Proposed Fragment Identity | Fragmentation Pathway |

| 169 | [C₉H₁₂FNO]⁺˙ | Molecular Ion (M⁺˙) |

| 154 | [C₈H₉FNO]⁺ | Loss of methyl radical (•CH₃) via α-cleavage |

| 140 | [C₇H₆FNO]⁺ | Loss of ethyl radical (•CH₂CH₃) |

X-ray Crystallography for Solid-State Molecular Architecture

As of the latest available scientific literature, there are no published X-ray crystallography studies specifically detailing the solid-state molecular architecture of this compound or its crystalline derivatives. The generation of single-crystal X-ray data requires the compound or a suitable derivative to be isolated in a highly ordered, crystalline solid form. The absence of such data in public databases suggests that either suitable crystals have not yet been produced and analyzed, or the results have not been published.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can determine bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. This technique is invaluable for understanding intermolecular interactions, such as hydrogen bonding and packing forces, which govern the macroscopic properties of the material.

While data for the N-ethyl derivative is unavailable, crystallographic information does exist for the parent compound, 3-fluoro-4-methoxyaniline (B107172) . This compound has been successfully co-crystallized as a ligand within a protein structure, providing insight into its molecular geometry when bound to a biological target.

The crystal structure of the catalytic alpha subunit of the human phosphoinositide 3-kinase (PI3Kα) has been resolved in a complex with fragments, one of which is 3-fluoro-4-methoxyaniline. wwpdb.org This work provides a valuable, albeit indirect, look at the conformation of this aniline (B41778) derivative. The data is accessible through the Protein Data Bank (PDB), a global repository for the three-dimensional structural data of large biological molecules.

| Parameter | Value / Description |

| Analyzed Compound | 3-fluoro-4-methoxyaniline (as a ligand) |

| PDB Entry ID | 5SWT wwpdb.org |

| Title | Crystal Structure of PI3Kalpha in complex with fragments 17 and 27 wwpdb.org |

| Experimental Method | X-ray Diffraction |

| Resolution | 3.49 Å |

| Publication DOI | https://doi.org/10.1016/j.bmc.2017.01.012[ wwpdb.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGeZKcTgxdiiU_icE0D6Y1Qe5i-8dAjMFe-JlfqIM6FM2CohDjdxL026L9MCGF7aa0W2WqbufVqqSaBaVo_4lLjWIZa9IPBQhcb4ZpFXwbOrmKz4KYDW9LgKR8TG7ouWDXhhOm)] |

This structural information is crucial for fields like drug design, where understanding the precise orientation of a molecule within a protein's binding site is essential for developing more potent and selective inhibitors. Although this is not a crystal structure of the isolated compound, it provides the only currently available experimental data on the solid-state architecture of the 3-fluoro-4-methoxyaniline scaffold.

Computational and Theoretical Investigations of N Ethyl 3 Fluoro 4 Methoxyaniline

Quantum Chemical Studies via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. A typical investigation would involve the use of a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to model the electronic structure of N-ethyl-3-fluoro-4-methoxyaniline.

Geometry Optimization and Conformational Energy Landscapes

A crucial first step in any computational study is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Furthermore, the presence of the flexible ethyl group necessitates a conformational analysis to map the potential energy landscape. This would reveal the relative energies of different rotational isomers (rotamers) and the energy barriers between them. However, specific optimized geometric parameters and conformational energy data for this molecule are not available in the reviewed literature.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. Studies on similar substituted anilines have utilized DFT to calculate these values, but specific HOMO and LUMO energy values for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The map would illustrate regions of negative potential, typically associated with lone pairs of electrons on the nitrogen and oxygen atoms, and positive potential, usually found around the hydrogen atoms. While the general features of an MEP map for this compound can be inferred from its structure, a detailed, calculated map is not present in the available scientific literature.

Prediction and Analysis of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for structure verification. DFT calculations can provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C nuclei and the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. Such theoretical data for this compound would be instrumental in interpreting experimental spectra but are currently unavailable.

Theoretical Assessment of Molecular Basicity and Proton Affinity

The basicity of the aniline (B41778) nitrogen is a key chemical property that can be quantified computationally through the calculation of proton affinity (PA). The PA is the negative of the enthalpy change for the gas-phase protonation of the molecule. The presence of the electron-donating ethyl and methoxy (B1213986) groups and the electron-withdrawing fluoro group would influence the electron density on the nitrogen atom, thereby affecting its basicity. While studies on the basicity of substituted anilines are common, a specific theoretical value for the proton affinity of this compound is not documented.

Non-Linear Optical (NLO) Properties and Polarizability Calculations

Molecules with specific electronic structures can exhibit non-linear optical (NLO) properties, which are of interest in materials science and telecommunications. Computational chemistry can predict these properties by calculating the molecular polarizability (α) and hyperpolarizability (β). These calculations would reveal the potential of this compound for NLO applications. However, no such computational studies have been published for this compound.

Reaction Mechanism Exploration through Computational Pathway Analysis

Computational chemistry provides a powerful lens for dissecting the intricate mechanisms of chemical reactions, offering insights into transient states and energetic landscapes that are often inaccessible through experimental means alone. While direct computational studies on the reaction mechanisms of this compound are not extensively available in the current body of scientific literature, we can construct a theoretical framework based on well-established computational analyses of analogous substituted anilines and N-alkylation reactions. This section will explore the plausible reaction pathways for the formation of this compound and other potential reactions, drawing upon principles elucidated in computational studies of similar molecular systems.

The primary reaction of interest is the N-ethylation of the precursor, 3-fluoro-4-methoxyaniline (B107172). Computational analysis of such a reaction would typically involve the use of Density Functional Theory (DFT) to model the potential energy surface. The mechanism for the N-alkylation of anilines can proceed through several pathways, often catalyzed by transition metals or occurring under base-catalyzed conditions with an ethylating agent like ethyl halide.

A common theoretical approach involves modeling the reaction pathway of an amine with an alcohol, which often proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism if catalyzed. In a more direct alkylation with an ethyl halide, the mechanism is typically a nucleophilic substitution (SN2) reaction. For the purpose of this theoretical exploration, we will consider the SN2 pathway.

The key steps in the computational analysis would include:

Geometry Optimization: Determining the lowest energy structures of the reactants (3-fluoro-4-methoxyaniline and an ethylating agent), transition states, intermediates, and products.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies (ZPVE).

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found transition state correctly connects the desired reactants and products.

A hypothetical reaction pathway for the N-ethylation of 3-fluoro-4-methoxyaniline with ethyl bromide is depicted below.

Table 1: Hypothetical Calculated Energies for the N-ethylation of 3-fluoro-4-methoxyaniline

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (3-fluoro-4-methoxyaniline + Ethyl Bromide) | 0.0 |

| TS1 | Transition State for N-ethylation | +25.3 |

| P | Products (this compound + HBr) | -10.5 |

Note: These values are hypothetical and intended for illustrative purposes to demonstrate the type of data generated from computational studies.

In this hypothetical pathway, the reactants first approach each other, and as the N-C bond begins to form, the C-Br bond starts to break. This process goes through a high-energy transition state (TS1) before forming the final products. The activation energy for this step would be a critical parameter determining the reaction rate.

Computational studies on related systems, such as the N-alkylation of substituted anilines, have shown that the electronic properties of the substituents have a predictable effect on the activation barrier. nih.gov For instance, strong electron-donating groups generally lower the activation energy for N-alkylation, while strong electron-withdrawing groups increase it.

Beyond simple N-alkylation, computational analysis can also explore competing reaction pathways, such as electrophilic aromatic substitution on the aniline ring. However, under typical N-alkylation conditions, the amino group is generally the most nucleophilic site.

Further computational investigations could involve exploring the role of the solvent through implicit or explicit solvent models, as solvation can significantly impact the energetics of the reaction pathway. Different catalysts could also be modeled to identify more efficient routes to the desired product. For instance, computational studies have been conducted on copper-catalyzed N-alkylation of amino derivatives with alcohols, which proceed through a more complex catalytic cycle involving oxidation of the alcohol, formation of an imine, and subsequent reduction. researchgate.net

Role of N Ethyl 3 Fluoro 4 Methoxyaniline in Advanced Synthetic Chemistry and Material Science

Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The strategic placement of substituents on the N-ethyl-3-fluoro-4-methoxyaniline scaffold provides chemists with a powerful tool to direct chemical reactions and imbue final products with desired characteristics. This makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds, which are central to pharmaceuticals, agrochemicals, and functional materials.

Synthesis of Substituted Quinoline (B57606) Derivatives

Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous natural products and synthetic drugs. The Combes quinoline synthesis is a classic method that utilizes anilines and 1,3-dicarbonyl compounds to construct the quinoline core. This compound is a suitable substrate for this reaction, where it is reacted with a β-diketone under acidic conditions. The reaction proceeds through the formation of a β-amino enone intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the substituted quinoline. organic-chemistry.org

This method allows for the preparation of quinolines with specific substitution patterns, influenced directly by the starting aniline (B41778). The presence of the fluoro and methoxy (B1213986) groups on the resulting quinoline ring, derived from this compound, can significantly influence the molecule's biological activity and physical properties.

Table 1: Plausible Combes Quinoline Synthesis using this compound

| Reactant 1 | Reactant 2 (β-Diketone) | Acid Catalyst | Potential Quinoline Product |

| This compound | Acetylacetone | Sulfuric Acid | 1-ethyl-7-fluoro-6-methoxy-2,4-dimethylquinolinium |

| This compound | Benzoylacetone | Polyphosphoric Acid | 1-ethyl-7-fluoro-6-methoxy-4-methyl-2-phenylquinolinium |

| This compound | Ethyl acetoacetate | Dowex-50 | 1-ethyl-7-fluoro-4-hydroxy-6-methoxy-2-methylquinolinium |

Incorporation into Triazine and Indole (B1671886) Frameworks

Triazines: The 1,3,5-triazine (B166579) ring is a key structural motif in many functional molecules, from herbicides to advanced materials. A primary method for their synthesis involves the sequential, controlled nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov The reactivity of the chlorine atoms decreases with each substitution, allowing for the stepwise introduction of different nucleophiles. nih.gov this compound can act as a potent nucleophile, displacing one of the chlorine atoms on the cyanuric chloride ring to form a 2-amino-4,6-dichloro-1,3,5-triazine intermediate. This intermediate can then be further functionalized by reaction with other nucleophiles to build complex, unsymmetrically substituted triazines. nih.govnih.gov

Indoles: The indole scaffold is a cornerstone of medicinal chemistry. The Bischler-Möhlau indole synthesis is a method for preparing 2-arylindoles from an α-bromo-acetophenone and an excess of an aniline. wikipedia.orgchemeurope.com In this reaction, this compound would react with an α-haloketone, such as α-bromoacetophenone, to form an α-aminoketone intermediate. This intermediate, in the presence of an acid catalyst, undergoes cyclization and dehydration to yield a highly substituted N-ethylindole derivative. The specific substitution pattern of the starting aniline is directly translated to the final indole product, making this a strategic route to novel fluorinated and methoxylated indoles. researchgate.net

Formation of Azetidin-2-one (B1220530) and Other Ring Systems

Azetidin-2-ones, commonly known as β-lactams, are a critically important class of compounds, most famously represented by penicillin and cephalosporin (B10832234) antibiotics. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a fundamental method for constructing the four-membered azetidin-2-one ring.

This compound can be readily converted into an imine (a Schiff base) through condensation with an aldehyde. This imine can then be reacted with a ketene, generated in situ from an acyl chloride and a non-nucleophilic base like triethylamine, to produce a highly substituted β-lactam. The substituents on the aniline and the aldehyde are incorporated into the final product, allowing for the creation of a diverse library of azetidin-2-one derivatives for further study.

Derivatives for N-Heterocyclic Cation Synthesis

N-heterocyclic cations are important components of ionic liquids and are the precursors to N-heterocyclic carbenes (NHCs), a class of organocatalysts and ligands for transition metals. Benzimidazolium salts are a common type of N-heterocyclic cation that can be synthesized from substituted anilines.

A plausible route to a benzimidazolium cation using this compound involves a multi-step sequence. First, the aniline could undergo ortho-formylation followed by reductive amination with a primary amine (e.g., methylamine) to create a disubstituted diamine. Subsequent reaction with an orthoformate, such as triethyl orthoformate, would lead to the closure of the imidazole (B134444) ring, forming an N-ethyl, N'-methyl benzimidazolium salt with the fluoro and methoxy substituents on the benzene (B151609) portion of the heterocycle. These cations can be isolated as stable salts, typically with tetrafluoroborate (B81430) or hexafluorophosphate (B91526) counter-anions. youtube.com

Building Block for the Development of Novel Organic Scaffolds and Frameworks

The precise arrangement of functional groups in this compound makes it an exemplary building block for constructing larger, more complex organic molecules. Its utility extends beyond heterocyclic synthesis into the development of novel scaffolds where structure-property relationships are paramount.

Preparation of Advanced Aromatic Amine Structures for Structure-Property Relationship Studies

In drug discovery and material science, the ability to fine-tune a molecule's properties is essential. The introduction of fluorine into an organic molecule can profoundly alter its lipophilicity, metabolic stability, and binding affinity. chemeurope.com this compound is considered a valuable "fluorinated building block" for this purpose. organic-chemistry.org

Table 2: Analysis of Substituents on the this compound Scaffold for SPR Studies

| Substituent | Position | Electronic Effect | Potential Influence on Molecular Properties |

| N-ethyl | N1 | Electron-donating (inductive) | Modulates basicity, provides a site for steric interactions, can influence solubility. |

| Fluoro | C3 | Electron-withdrawing (inductive), weak electron-donating (resonance) | Increases metabolic stability by blocking a potential site of oxidation, alters pKa, can form hydrogen bonds. |

| Methoxy | C4 | Electron-donating (resonance), weak electron-withdrawing (inductive) | Influences electron density of the ring, acts as a hydrogen bond acceptor, can be a site for demethylation. |

Synthesis of Functional Dyes and Pigments

This compound serves as a valuable precursor in the synthesis of functional dyes and pigments, particularly azo dyes and quinoline-based structures. The presence of the primary amine group (after potential N-de-ethylation) or the N-ethyl group itself, along with the activating methoxy group, makes the aromatic ring susceptible to electrophilic substitution reactions that are central to dye synthesis.

Azo Dyes: The synthesis of azo dyes involves a two-step process: diazotization followed by a coupling reaction. An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and HCl) at low temperatures to form a diazonium salt. This salt then acts as an electrophile in a coupling reaction with an electron-rich coupling component, such as another aniline or a phenol (B47542) derivative, to form the characteristic azo (-N=N-) linkage.

In the context of this compound, it can act as the coupling component. The N-ethyl and methoxy groups are electron-donating, activating the ring for electrophilic attack by the diazonium salt, primarily at the position para to the activating N-ethyl group. The fluorine atom, being electron-withdrawing, can influence the final color (chromophoric properties) of the dye by modifying the electron density of the aromatic system. A general reaction is the coupling of a diazonium salt with the aniline derivative. nih.govresearchgate.net For instance, the reaction of a generic aryldiazonium salt with this compound would proceed as follows:

Scheme 1: General synthesis of an azo dye using this compound as the coupling component.

Quinoline Dyes: The parent amine, 3-fluoro-4-methoxyaniline (B107172), is a known precursor for synthesizing quinoline derivatives, which are not only important in pharmaceuticals but also as dyes. ossila.com Methods like the Combes quinoline synthesis, which involves the reaction of an aniline with a 1,3-diketone under acidic conditions, can be employed. ossila.com Following this logic, this compound can be used to produce N-ethylated quinoline dyes. These quinoline-based dyes often exhibit fluorescence, with applications in bio-imaging and organic light-emitting diodes (OLEDs). nih.gov The Gould-Jacobs reaction is another pathway, where an aniline derivative reacts with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form a quinolin-4-one skeleton. nih.gov

Scheme 2: General Combes synthesis of a quinoline derivative from this compound.

The specific substituents on the this compound molecule play a crucial role in tuning the properties of the resulting dyes.

| Functional Group | Influence on Dye Properties |

| N-ethyl Group | Increases solubility in organic solvents and can cause a bathochromic (deepening of color) or hypsochromic (lightening of color) shift depending on the dye structure. |

| Fluorine Atom | Enhances thermal and photostability. Its electron-withdrawing nature alters the electronic distribution, affecting the absorption maximum (λmax) and color. |

| Methoxy Group | Acts as an auxochrome (color enhancer) through its electron-donating mesomeric effect, typically leading to a bathochromic shift and increased color intensity. |

Contribution to Polymer Chemistry and Advanced Materials

The structure of this compound makes it an ideal candidate monomer for creating functional polymers with tailored properties for advanced material applications.

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. nih.gov The properties of PANI can be significantly modified by introducing substituents onto the aniline monomer. This compound can be polymerized, typically through oxidative polymerization, to yield a substituted polyaniline. nih.govnih.gov

The polymerization is generally carried out in an acidic solution using a chemical oxidant, like ammonium (B1175870) persulfate, or through electrochemical methods. nih.gov The presence of substituents on the aniline ring affects both the polymerization process and the final polymer's characteristics:

N-ethyl Group: N-substitution in anilines can increase the solubility of the resulting polymer in common organic solvents, a significant advantage over the often-intractable parent PANI. researchgate.net This improved processability allows for the easy formation of films and coatings.

Methoxy Group: As an electron-donating group, the methoxy substituent can influence the electronic properties of the polymer, such as its oxidation potential and conductivity.

Fluorine Atom: The incorporation of fluorine can enhance the thermal stability and environmental resistance of the polymer.

The resulting polymer, poly(this compound), would be expected to have a structure with repeating monomer units, though the exact linkage (head-to-tail, etc.) can vary. nih.gov The combination of these substituents is anticipated to produce a soluble, stable, and electronically active polymer.

| Monomer Feature | Effect on Polymerization and Polymer Properties |

| N-ethyl substituent | Improves solubility, potentially lowers conductivity compared to unsubstituted PANI. |

| Methoxy substituent | Electron-donating, affects redox properties and may enhance conductivity. |

| Fluoro substituent | Electron-withdrawing, can increase oxidation potential and improve thermal/chemical stability. |

Polymers derived from this compound are prime candidates for the fabrication of functional coatings and films, particularly for electrochromic applications. Electrochromism is the phenomenon where a material changes color in response to an applied electrical potential. scirp.org Polyanilines are well-known for their multi-color electrochromic behavior, switching between transparent yellow (reduced state), green/blue (partially oxidized state), and dark violet/black (fully oxidized state). scirp.orgelectrochemsci.org

The improved solubility of poly(this compound) would facilitate the creation of uniform, high-quality thin films by solution-casting or spin-coating techniques onto transparent conductive substrates like indium tin oxide (ITO) glass. researchgate.net These films can then be incorporated into electrochromic devices, such as "smart windows" that can control the amount of light and heat passing through, or low-power displays. nih.govrsc.org The fluorine and methoxy groups can fine-tune the color states and switching stability of the material. nih.gov For example, copper ion doping has been shown to improve the infrared modulation ability of PANI films for thermal management applications. nih.gov

| Application | Relevant Property of the Polymer Film | Role of this compound |

| Smart Windows | Reversible color change with applied voltage (Electrochromism) | Forms a soluble, film-forming polymer with tunable electrochromic properties. |

| Displays | Multiple stable color states, fast switching times | The substituents (F, OMe, Et) influence the colors, stability, and response speed. |

| Functional Coatings | Environmental stability, uniform film formation | Fluorine enhances stability; the N-ethyl group aids solubility for easy coating application. |

Ligand Design and Coordination Chemistry Applications

The nitrogen and oxygen atoms in this compound provide sites for coordination with metal ions, making it a useful building block for designing ligands for various applications in coordination chemistry and catalysis.

This compound can react with aldehydes or ketones to form Schiff bases (also known as imines), which are a highly important class of ligands in coordination chemistry. mdpi.comnih.gov The reaction is a condensation where the amine group of the aniline reacts with the carbonyl group to form a carbon-nitrogen double bond (azomethine group, -C=N-). ijcm.ir

For example, reacting this compound with salicylaldehyde (B1680747) or a substituted derivative would produce a bidentate Schiff base ligand. This ligand can coordinate to a metal ion through the azomethine nitrogen and the deprotonated phenolic oxygen. researchgate.net The resulting metal complexes have diverse geometries and properties depending on the metal ion and the specific structure of the Schiff base. researchgate.netmdpi.com These complexes have applications in areas ranging from materials science to biological systems. nih.govnih.gov

Scheme 3: Synthesis of a bidentate Schiff base ligand from this compound and salicylaldehyde.

The Schiff base ligands derived from this compound are excellent chelating agents. Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, results in highly stable metal complexes. This stability is crucial in catalysis, where the ligand must remain bound to the metal center throughout the catalytic cycle.

Metal complexes formed with these Schiff base ligands have shown significant catalytic activity in a variety of organic reactions. nih.gov The electronic and steric environment around the metal center, which dictates its catalytic performance, can be systematically tuned by modifying the structure of the aniline and aldehyde precursors. The fluorine, methoxy, and ethyl groups on the this compound backbone influence the Lewis acidity of the coordinated metal center and the steric accessibility of the active site. This allows for the design of catalysts with high activity and selectivity for specific transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions. nih.gov

| Catalytic Application | Role of Schiff Base Ligand | Influence of Substituents |

| Epoxidation of Olefins | Stabilizes the metal center (e.g., Mn, Mo) and creates a specific chemical environment for the reaction. nih.gov | The fluoro and methoxy groups modulate the electronic properties of the metal, affecting catalytic turnover and selectivity. |

| Hydrosilylation of Ketones | Provides a chiral environment (if a chiral aldehyde is used) for asymmetric synthesis, leading to enantiomerically enriched products. nih.gov | The steric bulk of the N-ethyl group can influence the stereochemical outcome of the reaction. |

| Condensation Reactions | Activates substrates by coordinating to the metal center, facilitating reactions like the synthesis of bis(indolyl)methanes. nih.gov | The overall ligand structure dictates the stability and reusability of the catalyst. |

Emerging Research Directions and Future Prospects for N Ethyl 3 Fluoro 4 Methoxyaniline

Exploration of Stereoselective Synthetic Methodologies

The synthesis of specific enantiomers or diastereomers of a chiral molecule is paramount in fields like medicinal chemistry, where biological activity is often stereospecific. While N-ethyl-3-fluoro-4-methoxyaniline itself is not chiral, the principles of stereoselective synthesis become critical when it is used as a precursor for more complex chiral molecules. Research is moving beyond classical synthesis towards methods that offer precise control over stereochemistry.

Future methodologies for creating chiral derivatives from this compound could involve adapting established stereoselective techniques. Catalytic reductive N-alkylation, for instance, has been successfully used to monoalkylate various anilines with good yields. capes.gov.br The application of chiral catalysts in such a system could enable the enantioselective synthesis of N-aryl amino acid precursors from this aniline (B41778) derivative. Another avenue involves the iridium-catalyzed enantioselective allylic alkylation of the aromatic ring, a method that has been demonstrated for 4-aminoindoles to create C-C bonds with high stereocontrol. acs.org Adapting such a method could introduce a chiral substituent onto the benzene (B151609) ring of this compound.

| Methodology | Description | Potential Application | Key Challenge |

| Catalytic Asymmetric Reductive Amination | Involves the reaction of the aniline with a ketone or aldehyde in the presence of a chiral catalyst and a reducing agent to form a new stereocenter. | Synthesis of chiral amines where the ethyl group is replaced by a more complex, stereodefined alkyl chain. | Catalyst selection for high enantioselectivity with the specific substrate. |

| Diastereoselective Alkylation | Reaction of the aniline with a chiral alkylating agent to produce a diastereomeric mixture that can potentially be separated. | Creation of molecules with multiple stereocenters for complex drug scaffolds. | Achieving high diastereomeric excess and efficient separation of products. capes.gov.br |

| Enantioselective C-H Functionalization | Directing a catalytic reaction to a specific C-H bond on the aromatic ring to introduce a new chiral substituent. | Functionalizing the benzene ring at a defined position with stereocontrol, creating novel molecular architectures. | Regioselectivity and overcoming the directing effects of existing substituents. |

Integration into Flow Chemistry and Continuous Synthesis Platforms